N-Methyl-2-phenylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54118. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10-9(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEXPBCMGJAOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064484 | |

| Record name | Benzeneacetamide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6830-82-6 | |

| Record name | N-Methyl-2-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6830-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylphenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006830826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-phenylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetamide, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetamide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLPHENYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYG65AU9E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Methyl-2-phenylacetamide

Introduction: Situating N-Methyl-2-phenylacetamide in Modern Chemistry

This compound, a secondary amide derivative of phenylacetic acid, represents a core structural motif of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its architecture, featuring a phenyl ring separated from a secondary amide by a methylene bridge, provides a unique combination of lipophilicity, hydrogen bonding capability, and conformational flexibility. This guide offers a comprehensive exploration of its fundamental chemical properties, structural characteristics, synthesis, and reactivity, providing researchers and development professionals with a foundational understanding of this versatile molecule.

Core Molecular and Physical Properties

Understanding the fundamental physical and chemical identifiers of this compound is the first step in its scientific application. These properties dictate its handling, purification, and behavior in various chemical environments.

Structural and Chemical Identifiers

The identity of this compound is defined by its specific arrangement of atoms and its corresponding systematic nomenclature.

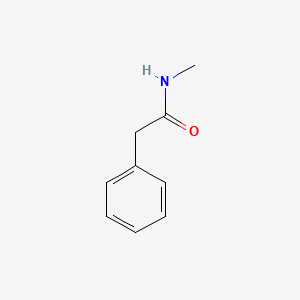

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 6830-82-6 | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Canonical SMILES | CNC(=O)CC1=CC=CC=C1 | [1] |

| InChIKey | RKEXPBCMGJAOLM-UHFFFAOYSA-N | [1] |

| Appearance | White to light beige crystalline powder | |

| Melting Point | Data not consistently available in literature | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in alcohols, chloroform, and other polar organic solvents; sparingly soluble in water. |

Note on Physical Properties: Specific, experimentally verified data for the melting point, boiling point, and solubility of this compound are not consistently reported in readily available literature. The provided information is based on the properties of structurally similar compounds, such as its parent amide, 2-phenylacetamide, and its isomer, N-methyl-N-phenylacetamide.[2][3] Researchers should determine these values experimentally for their specific samples as a primary quality control measure.

Structural Elucidation via Spectroscopic Analysis

The definitive identification and purity assessment of this compound relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity.

-

Aromatic Protons (C₆H₅-): A complex multiplet is expected in the range of δ 7.2-7.4 ppm , integrating to 5 protons. This signal arises from the protons on the monosubstituted benzene ring.

-

Methylene Protons (-CH₂-): A singlet is expected around δ 3.5-3.6 ppm , integrating to 2 protons. This signal corresponds to the methylene bridge connecting the phenyl ring and the carbonyl group.

-

N-Methyl Protons (N-CH₃): A singlet (or a doublet if coupled to the N-H proton) is expected around δ 2.8 ppm , integrating to 3 protons.

-

Amide Proton (N-H): A broad singlet is typically observed around δ 5.5-6.0 ppm , integrating to 1 proton. Its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon (C=O): A signal is expected in the deshielded region of δ 170-172 ppm .

-

Aromatic Carbons (C₆H₅-): Multiple signals are expected between δ 126-135 ppm . This includes one signal for the quaternary carbon attached to the methylene group and several signals for the CH carbons of the ring.

-

Methylene Carbon (-CH₂-): A signal is expected around δ 43-45 ppm .

-

N-Methyl Carbon (N-CH₃): A signal is expected around δ 26-27 ppm .

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3300 | N-H Stretch | Secondary Amide (N-H) | Strong |

| 3030-3080 | C-H Stretch (sp²) | Aromatic C-H | Medium |

| 2850-2960 | C-H Stretch (sp³) | Aliphatic C-H | Medium |

| ~1640 | C=O Stretch (Amide I) | Carbonyl (C=O) | Strong |

| ~1550 | N-H Bend (Amide II) | Secondary Amide (N-H) | Strong |

| 1450, 1495 | C=C Stretch | Aromatic Ring | Medium |

| 690, 730 | C-H Out-of-Plane Bend | Monosubstituted Phenyl | Strong |

Causality Insight: The strong absorption at ~1640 cm⁻¹ (Amide I) is characteristic of the carbonyl group in an amide. Its position is influenced by resonance with the nitrogen lone pair, which gives the C=O bond less double-bond character compared to a ketone (~1715 cm⁻¹). The presence of both a strong N-H stretch and a strong N-H bend (Amide II) is definitive for a secondary amide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 149 , corresponding to the molecular weight of the compound [C₉H₁₁NO]⁺.[1]

-

Key Fragmentation Pathways:

-

McLafferty Rearrangement: While not a classic example, fragmentation can be initiated by the amide group.

-

Benzylic Cleavage: The most prominent fragmentation is the cleavage of the bond between the methylene group and the carbonyl carbon, leading to the formation of the stable tropylium ion at m/z = 91 . Another significant fragment is often observed at m/z = 58 corresponding to [CH₃NHCO]⁺ or its rearranged equivalent.

-

Synthesis of this compound

The most direct and common laboratory synthesis of this compound involves the nucleophilic acyl substitution reaction between an activated derivative of phenylacetic acid and methylamine. The use of phenylacetyl chloride is a robust and efficient method.

Diagram 2: Synthesis Workflow via Acyl Chloride

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Phenylacetyl Chloride

This protocol describes a self-validating system where successful synthesis is confirmed by the physical and spectroscopic properties of the isolated product.

Objective: To synthesize this compound from phenylacetyl chloride and methylamine.

Materials:

-

Phenylacetyl chloride

-

Methylamine (40% solution in water or 2M solution in THF)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: Dissolve phenylacetyl chloride (1.0 eq) in dichloromethane (DCM, ~5 mL per mmol of acyl chloride) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Amine Addition: Slowly add methylamine solution (1.1 - 1.2 eq) dropwise to the stirred solution of phenylacetyl chloride over 15-20 minutes. Maintain the temperature at 0 °C. Causality Note: The reaction is highly exothermic; slow addition at low temperature prevents side reactions and ensures controlled formation of the amide. An excess of amine or the addition of a non-nucleophilic base (like triethylamine) is used to neutralize the HCl byproduct generated.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-

Self-Validation (Monitoring): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material (phenylacetyl chloride) indicates reaction completion.

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 1M HCl to remove excess methylamine.

-

Wash with saturated NaHCO₃ solution to remove any remaining acidic impurities.

-

Wash with brine to facilitate phase separation.

-

-

Isolation: Dry the organic layer (DCM) over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification and Final Validation:

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene).

-

Dry the purified crystals under vacuum.

-

Validation: Confirm the identity and purity of the final product by measuring its melting point (if a literature value can be found) and by acquiring ¹H NMR, ¹³C NMR, and IR spectra, comparing them to the expected data outlined in Section 2.

-

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the amide functional group, which is known for its relative stability.

Amide Hydrolysis

Like all amides, this compound can be hydrolyzed back to phenylacetic acid and methylamine under forcing conditions. This reaction is significantly slower than the hydrolysis of esters and requires either strong acid or strong base and heat.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the carbonyl oxygen is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The process ultimately cleaves the amide bond.

-

Base-Promoted Hydrolysis: Under strong basic conditions (e.g., NaOH, KOH), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The elimination of the methylamide anion (a poor leaving group) is the rate-limiting step and requires heat.

Trustworthiness Insight: The stability of the amide bond is a cornerstone of biochemistry, forming the peptide links in proteins. Its resistance to hydrolysis under neutral aqueous conditions makes this compound a stable compound under typical laboratory and physiological conditions.

Diagram 3: Hydrolysis of this compound

Caption: General scheme for the hydrolysis of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

Handling Recommendations: Personnel should handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat, must be worn. Avoid generating dust. In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a compound with well-defined structural features and predictable chemical reactivity centered on its secondary amide functionality. Its synthesis is readily achievable through standard organic chemistry methodologies, and its structure can be unequivocally confirmed by a suite of spectroscopic techniques. This guide provides the foundational chemical knowledge necessary for researchers to confidently synthesize, purify, and utilize this compound in their research endeavors, particularly in the fields of organic synthesis and drug discovery. The self-validating nature of the described protocols, grounded in fundamental principles of chemical analysis, ensures a high degree of confidence in the quality of the material produced.

References

An In-depth Technical Guide to N-Methyl-2-phenylacetamide (CAS 6830-82-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2-phenylacetamide, with the Chemical Abstracts Service (CAS) number 6830-82-6, is a chemical compound belonging to the phenylacetamide class.[1] While it serves as a valuable intermediate in organic synthesis, its specific biological activities and pharmacological profile are not extensively documented in publicly available literature.[1] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis methodologies, and analytical approaches for this compound. In light of the limited specific data, this document also explores the known biological activities of structurally related phenylacetamide derivatives to offer a contextual framework for potential research and development applications. This guide is intended to be a foundational resource for researchers and professionals in drug discovery and development, highlighting both the established data and the existing knowledge gaps for this compound.

Physicochemical Properties and Identification

This compound is a white crystalline solid.[2] It is characterized by an amide functional group where the nitrogen is substituted with a methyl group, and the carbonyl carbon is attached to a benzyl group.[1]

Identification

| Identifier | Value | Source |

| CAS Number | 6830-82-6 | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₉H₁₁NO | [1][2][3] |

| Molecular Weight | 149.19 g/mol | [2] |

| Synonyms | Benzeneacetamide, N-methyl-; N-Methylphenylacetamide | [1][3] |

| InChI | InChI=1S/C9H11NO/c1-10-9(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) | [3] |

| InChIKey | RKEXPBCMGJAOLM-UHFFFAOYSA-N | [3] |

| SMILES | CNC(=O)CC1=CC=CC=C1 | [2][3] |

Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid | |

| Boiling Point | 330.3 °C | [2] |

| Flash Point | 53 °C | [2] |

| Solubility | No data available |

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

-

Phenylacetic acid

-

Thionyl chloride

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Anhydrous diethyl ether or dichloromethane

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Acid Chloride Formation: In a fume hood, dissolve phenylacetic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude phenylacetyl chloride.

-

Amidation: Dissolve the crude phenylacetyl chloride in an anhydrous solvent such as diethyl ether or dichloromethane and cool the solution in an ice bath. Slowly add a stoichiometric amount of methylamine with vigorous stirring. An excess of methylamine may be used to neutralize the HCl byproduct.

-

Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Wash the organic layer sequentially with dilute hydrochloric acid (if excess methylamine was used), water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Analytical Characterization

A validated, specific HPLC method for the quantitative analysis of this compound is not described in the available literature. However, a reverse-phase HPLC (RP-HPLC) method could be developed based on methods for structurally similar compounds.[4][5]

Proposed HPLC Method Development Workflow

Caption: Workflow for developing a validated HPLC method.

Spectral Data

Publicly available spectral data can be used for the identification of this compound.

-

¹H NMR: Spectral data is available and can be accessed through databases such as PubChem.[3]

-

Mass Spectrometry (GC-MS): Mass spectral data is available in the NIST Mass Spectrometry Data Center.[3]

-

Infrared (IR) Spectroscopy: FTIR spectra are available and can be referenced for functional group analysis.[3]

Biological Activity and Potential Applications (Context from Related Compounds)

Disclaimer: The following information is based on studies of structurally related phenylacetamide derivatives. The biological activity of this compound has not been extensively studied, and the activities of related compounds should not be directly extrapolated.

Phenylacetamide and its derivatives have been investigated for a range of biological activities, suggesting that this chemical scaffold is of interest in drug discovery.

Anticancer Activity

Certain phenylacetamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6] For instance, some derivatives have shown IC50 values in the sub-micromolar range against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines.[6] The proposed mechanism of action for some of these compounds involves the induction of apoptosis.[6]

Antidepressant Activity

A series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which share the N-substituted acetamide moiety, have been synthesized and evaluated for antidepressant activity.[7] Some of these compounds exhibited moderate to good activity in preclinical models, with the most potent compound showing better antidepressant potential than some standard drugs.[7] The proposed mechanism for some related compounds involves the inhibition of monoamine oxidase (MAO).[7]

Antibacterial Activity

N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and shown to possess in vitro antibacterial activities against several Xanthomonas species.[8] Some of these compounds exhibited promising activity, with one derivative showing superior efficacy compared to commercial bactericides.[8]

Metabolism and Toxicology

Metabolism

There is no specific information available on the metabolic pathways of this compound. However, studies on related compounds, such as N,N-diethylacetamide, indicate that N-dealkylation is a potential metabolic route.[9] The metabolism of new psychoactive substances with a similar core structure has been shown to involve hydroxylation, dehydration, N-demethylation, and glucuronidation.[10][11]

Toxicology

The safety and toxicological profile of this compound has not been extensively studied. However, based on GHS classifications, the compound is considered harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[3]

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation[12]

Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion and Future Directions

This compound (CAS 6830-82-6) is a readily characterizable small molecule with potential as a synthetic intermediate. While its own biological profile remains largely unexplored, the diverse activities of structurally related phenylacetamides in areas such as oncology, neuroscience, and infectious diseases suggest that this compound and its derivatives could be of interest for further investigation in drug discovery programs.

Future research should focus on:

-

Developing and validating a robust and specific analytical method for the quantification of this compound.

-

Conducting in vitro and in vivo studies to elucidate the pharmacological, metabolic, and toxicological profiles of this compound.

-

Synthesizing and screening a library of this compound derivatives to explore their therapeutic potential.

References

- 1. CAS 6830-82-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 6830-82-6 | GAA83082 [biosynth.com]

- 3. This compound | C9H11NO | CID 81274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Separation of 2-Hydroxy-N-methyl-N-phenylacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Separation of 2-Chloro-N-methyl-N-phenylacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Metabolic patterns of new psychoactive substances: Methyl-ketamine and 2-oxo-PCE in rats using UHPLC-QTOF analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic patterns of new psychoactive substances: Methyl-ketamine and 2-oxo-PCE in rats using UHPLC-QTOF analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 6830-82-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Nomenclature and Structural Identification

An In-depth Technical Guide: N-Methyl-2-phenylacetamide

Abstract: This technical guide provides a comprehensive overview of this compound, a secondary amide of significant interest in synthetic organic chemistry and as a potential building block in drug discovery. The document delineates its formal nomenclature, physicochemical properties, and detailed spectroscopic profile. A robust, field-proven protocol for its synthesis via direct amidation is presented, emphasizing the rationale behind procedural choices to ensure high yield and purity. Furthermore, this guide discusses its potential applications and outlines critical safety and handling protocols essential for laboratory and development environments. The content is structured to serve as a vital resource for researchers, chemists, and drug development professionals, grounding all technical claims in authoritative references.

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. The compound is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for the compound is This compound .[1] This name precisely describes its molecular architecture: an acetamide backbone where the nitrogen atom (N) is substituted with a methyl group, and the carbon at position 2 (the α-carbon) is substituted with a phenyl group.

For clarity and cross-referencing across databases and literature, a compilation of its primary identifiers is provided in Table 1.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6830-82-6 | PubChem[1] |

| Molecular Formula | C₉H₁₁NO | PubChem[1] |

| Molecular Weight | 149.19 g/mol | PubChem[1] |

| Canonical SMILES | CNC(=O)CC1=CC=CC=C1 | PubChem[1] |

| InChIKey | RKEXPBCMGJAOLM-UHFFFAOYSA-N | PubChem[1] |

| Common Synonyms | N-Methylphenylacetamide, Benzeneacetamide, N-methyl- | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing solubility, reactivity, and purification strategies. This compound is a solid at room temperature. A summary of its key computed properties is detailed in Table 2.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through the coupling of phenylacetic acid and methylamine. This approach is superior to methods involving post-synthesis N-methylation of 2-phenylacetamide, as it is more atom-economical and avoids the use of potentially hazardous alkylating agents. The direct amidation requires activation of the carboxylic acid, a step critical for facilitating the nucleophilic attack by the weakly basic methylamine. Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are industry standards for this purpose.

The causality behind this choice is rooted in reaction kinetics; these reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby lowering the activation energy for amide bond formation and allowing the reaction to proceed efficiently at or below room temperature. This control over temperature is crucial for minimizing side reactions, such as the racemization of the alpha-carbon if a chiral variant were being synthesized.[2]

Synthesis Workflow Diagram

The logical flow of the synthesis and purification process is illustrated below. This workflow ensures a systematic progression from starting materials to a pure, validated final product.

Caption: A standard workflow for the synthesis and validation of this compound.

Experimental Protocol: Synthesis via EDC Coupling

This protocol describes a self-validating system for synthesizing this compound on a laboratory scale.

Materials:

-

Phenylacetic acid

-

Methylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Mobile phase for TLC (e.g., 30% Ethyl Acetate in Hexane)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add phenylacetic acid (1.0 eq). Dissolve it in anhydrous DCM.

-

Base and Amine Addition: Add methylamine hydrochloride (1.1 eq) followed by DIPEA (2.5 eq). The base is essential to liberate the free methylamine from its hydrochloride salt and to neutralize the HCl generated during the reaction. Stir the mixture for 10 minutes at room temperature.

-

Carboxylic Acid Activation: Cool the flask to 0 °C using an ice bath. Add EDC (1.2 eq) portion-wise over 15 minutes. The low temperature helps to control the exothermic reaction and maintain the stability of the activated intermediate.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress must be monitored by TLC. A complete reaction is indicated by the consumption of the limiting reagent (phenylacetic acid).

-

Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. These washes serve to remove unreacted starting materials, the coupling agent byproducts, and the base.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified either by recrystallization (e.g., from an ethyl acetate/hexane solvent system) or by flash column chromatography on silica gel to yield a pure, white solid.

Spectroscopic Characterization

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. The expected data for this compound are summarized below, providing a benchmark for experimental validation.[1]

Table 3: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (C₆H ₅) | δ ≈ 7.2-7.4 ppm (multiplet, 5H) |

| Benzylic Protons (CH ₂Ph) | δ ≈ 3.6 ppm (singlet, 2H) | |

| N-Methyl Protons (N-CH ₃) | δ ≈ 2.8 ppm (doublet, 3H, due to coupling with N-H) | |

| Amide Proton (NH ) | δ ≈ 5.5-6.0 ppm (broad singlet, 1H) | |

| ¹³C NMR | Carbonyl Carbon (C =O) | δ ≈ 171 ppm |

| Aromatic Carbons (C ₆H₅) | δ ≈ 127-135 ppm | |

| Benzylic Carbon (C H₂Ph) | δ ≈ 44 ppm | |

| N-Methyl Carbon (N-C H₃) | δ ≈ 26 ppm | |

| FT-IR | N-H Stretch | ~3300 cm⁻¹ (sharp/moderate) |

| C-H Stretch (sp²) | ~3030-3080 cm⁻¹ | |

| C-H Stretch (sp³) | ~2850-2960 cm⁻¹ | |

| Amide I Band (C=O Stretch) | ~1640-1660 cm⁻¹ (strong, characteristic) | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 149.08 |

| | Common Fragments | m/z = 91 (Tropylium ion, [C₇H₇]⁺) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Applications in Research and Development

While this compound is not an end-product pharmaceutical itself, its structural motifs are prevalent in medicinal chemistry and materials science. Its primary value lies in its role as a versatile intermediate.

-

Pharmaceutical Intermediate: The parent compound, 2-phenylacetamide, is a well-known precursor in the synthesis of antibiotics like penicillin G and sedatives such as phenobarbital.[3] By extension, this compound serves as a valuable building block for creating analogues and new chemical entities (NCEs) for drug discovery programs. The N-methyl group can significantly alter a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability, compared to its unsubstituted counterpart.

-

Organic Synthesis: It serves as a scaffold for further chemical elaboration. The benzylic protons are weakly acidic and can be deprotonated to form a carbanion, allowing for α-functionalization to build more complex molecular architectures.

Safety and Handling

Scientific integrity demands a rigorous approach to safety. This compound is classified with several hazards that necessitate careful handling.

GHS Hazard Classification: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Recommended Laboratory Practices

Based on these hazards, the following handling procedures are mandatory:[4][5][6]

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Body Protection: A lab coat must be worn.

-

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring solids. Ensure adequate ventilation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical compound with the IUPAC name this compound. Its synthesis is straightforward using modern coupling techniques, and its structure is readily confirmed by standard spectroscopic methods. While its direct applications are limited, its value as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research is significant. Adherence to strict safety protocols is essential when handling this compound due to its potential health hazards. This guide provides the foundational technical knowledge required for its effective and safe use in a research and development setting.

References

- 1. This compound | C9H11NO | CID 81274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-Phenylacetamide | 103-81-1 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

Physical properties of N-Methyl-2-phenylacetamide

An In-Depth Technical Guide to the Physical Properties of N-Methyl-2-phenylacetamide

Introduction

This compound, a derivative of phenylacetamide, is a compound of interest in various fields of chemical and pharmaceutical research. Its structural features, comprising a phenyl ring, an amide group, and a methyl substituent, contribute to a unique set of physicochemical properties that dictate its behavior in different environments and its potential applications. This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and detailed experimental protocols for their verification. The methodologies described are grounded in standard laboratory practices, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of the available data are estimates and should be confirmed experimentally for critical applications.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 6830-82-6 | [1] |

| Molecular Formula | C₉H₁₁NO | [2] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| Appearance | White to light beige crystalline powder | [2][3] |

| Melting Point | 53-58 °C | [2] |

| Boiling Point | ~270.27 °C (rough estimate) | [2] |

| Density | ~1.0753 g/cm³ (rough estimate) | [2] |

| pKa | 16.48 ± 0.46 (Predicted) | [2] |

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 1-2°C. The reported melting point of this compound is in the range of 53-58 °C.[2]

Causality Behind Experimental Choices:

The capillary method is a widely adopted technique for melting point determination due to its simplicity, small sample requirement, and accuracy. The use of a calibrated thermometer is crucial for obtaining reliable data. A slow heating rate near the expected melting point is essential to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading of the melting range.

Experimental Protocol: Capillary Method

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-4 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/minute) can be used to get a preliminary estimate.

-

Accurate Determination: Cool the apparatus to at least 10-15 °C below the estimated melting point. Begin heating at a slow, controlled rate of 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Causality Behind Experimental Choices:

A systematic approach to solubility testing, starting with water and then moving to a range of organic solvents with varying polarities, provides a comprehensive understanding of the compound's solubility characteristics. The "like dissolves like" principle is a guiding concept here; the polar amide group suggests potential solubility in polar solvents, while the nonpolar phenyl ring may confer solubility in less polar organic solvents.

Experimental Protocol: Qualitative and Semi-Quantitative Solubility

-

Solvent Selection: Prepare a set of test tubes with 1 mL of various solvents, including deionized water, ethanol, methanol, acetone, ethyl acetate, and hexane.

-

Initial Addition: Add a small, pre-weighed amount (e.g., 10 mg) of this compound to each test tube.

-

Observation at Room Temperature: Vigorously shake each tube for 30 seconds and allow it to settle. Observe if the solid dissolves completely, partially, or not at all.

-

Heating: For solvents in which the compound is not fully soluble at room temperature, gently heat the test tube in a water bath and observe any changes in solubility.

-

Semi-Quantitative Determination: For a given solvent, continue adding pre-weighed portions of the solute until no more dissolves, creating a saturated solution. This will provide an estimate of the solubility in terms of mg/mL.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum will show distinct signals for the aromatic protons, the methylene protons adjacent to the phenyl ring, the N-methyl protons, and the amide proton.

-

Expected Chemical Shifts:

-

Aromatic Protons (C₆H₅-): ~7.2-7.4 ppm (multiplet)

-

Methylene Protons (-CH₂-): ~3.5 ppm (singlet)

-

N-Methyl Protons (N-CH₃): ~2.8 ppm (doublet, due to coupling with the amide proton)

-

Amide Proton (-NH-): ~5.5-6.0 ppm (broad singlet or quartet, due to coupling with the N-methyl protons)

-

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

-

Expected Chemical Shifts:

-

Carbonyl Carbon (C=O): ~170 ppm

-

Aromatic Carbons (C₆H₅-): ~126-135 ppm

-

Methylene Carbon (-CH₂-): ~43 ppm

-

N-Methyl Carbon (N-CH₃): ~26 ppm

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will then be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Expected Characteristic Absorptions:

-

N-H Stretch: ~3300 cm⁻¹ (secondary amide)

-

C-H Stretch (Aromatic): ~3030 cm⁻¹

-

C-H Stretch (Aliphatic): <3000 cm⁻¹

-

C=O Stretch (Amide I): ~1640 cm⁻¹

-

N-H Bend (Amide II): ~1550 cm⁻¹

-

C=C Stretch (Aromatic): ~1600 and 1450 cm⁻¹

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (MW = 149.19), the molecular ion peak (M⁺) would be expected at m/z 149.

-

Expected Fragmentation: Common fragmentation patterns for amides include alpha-cleavage and McLafferty rearrangement. A prominent fragment would be the tropylium ion at m/z 91, resulting from the cleavage of the bond between the carbonyl group and the methylene group, followed by rearrangement of the benzyl fragment.

Safety, Handling, and Storage

This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it causes skin and serious eye irritation.[1]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, supported by experimental protocols for their determination. By understanding these properties, researchers can better utilize this compound in their scientific endeavors, from designing synthetic routes to developing new therapeutic agents. The integration of established data with practical, verifiable methodologies underscores the importance of a rigorous, evidence-based approach in chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Melting Point of N-Methyl-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the determination of a compound's melting point is a foundational technique in the chemical sciences. It serves as a critical indicator of purity and a preliminary step in structural elucidation. This guide moves beyond a simple recitation of methodology. It aims to provide a comprehensive understanding of the principles, practices, and nuances associated with determining the melting point of N-Methyl-2-phenylacetamide. The protocols herein are designed to be self-validating, embedding quality control within the procedural steps to ensure the generation of reliable and reproducible data.

Introduction to this compound

This compound, with the CAS number 6830-82-6, is an organic compound featuring an amide functional group.[1] Structurally, it is derived from phenylacetic acid and methylamine. Its molecular formula is C₉H₁₁NO, and it has a molecular weight of 149.19 g/mol .[2] Depending on its purity, it can appear as a colorless to pale yellow solid or liquid at room temperature.[1] This compound is utilized in organic synthesis, often as an intermediate in the creation of pharmaceuticals and agrochemicals.[1]

The melting point of a pure crystalline solid is a distinct physical constant. For this compound, the accepted melting point is in the range of 53-60 °C . This range can be influenced by various factors, most notably the presence of impurities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6830-82-6 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Melting Point | 53-60 °C |

| Boiling Point | 330.3 °C at 760 mmHg |

| Density | 1.031 g/cm³ |

Theoretical Principles of Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range.

The Role of Purity: Melting Point Depression

A cornerstone of melting point theory is the phenomenon of melting point depression. The presence of even small amounts of impurities will typically cause a substance to melt at a lower temperature and over a broader range than the pure substance.[3] This occurs because the impurities disrupt the uniform crystalline lattice structure of the solid, weakening the intermolecular forces that hold the molecules together.[4] Consequently, less energy is required to break these forces and induce melting.[4] This principle is a colligative property, meaning it depends on the concentration of the impurity.[5]

Caption: The effect of purity on the crystal lattice and melting point.

Synthesis and Purification of this compound

To obtain an accurate melting point, the purity of the this compound sample is paramount. This section outlines a common synthetic route and the subsequent purification necessary to yield a high-purity solid.

Synthesis via Acylation of Methylamine

A prevalent method for synthesizing this compound involves the reaction of a phenylacetic acid derivative with methylamine.[6] A common approach is the use of phenylacetyl chloride, which readily reacts with methylamine to form the desired amide.

Reaction Scheme:

C₆H₅CH₂COCl + CH₃NH₂ → C₆H₅CH₂CONHCH₃ + HCl

This reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane, and in the presence of a base (e.g., triethylamine or excess methylamine) to neutralize the hydrochloric acid byproduct.[7]

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[8] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[9]

Solvent Selection:

The ideal recrystallization solvent will dissolve the this compound sparingly at room temperature but readily at its boiling point. For compounds with similar polarity, such as other N-substituted phenylacetamides, polar solvents are often effective.[10] Good starting points for this compound include:

-

Ethanol: A commonly used solvent for similar amides.[10]

-

Ethanol/Water mixture: This solvent pair can be highly effective. The compound is dissolved in a minimum of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. The solution is then reheated to clarity and allowed to cool slowly.[10]

Experimental Protocol for Recrystallization:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of boiling ethanol.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the crystals thoroughly in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Caption: Workflow for the purification of this compound by recrystallization.

Experimental Determination of Melting Point

The capillary melting point method is a widely used and reliable technique for determining the melting point of a solid.

Apparatus

A standard melting point apparatus typically consists of a heating block, a thermometer or temperature probe, a light source, and a magnifying lens for observing the sample.

Calibration of the Apparatus

For accurate results, the melting point apparatus must be calibrated regularly using certified reference standards with known, sharp melting points.[11][12] Common standards include acetanilide (114.3 °C) and caffeine (238 °C).[11] A calibration curve should be generated to correct for any systematic errors in the thermometer.[11]

Step-by-Step Protocol

-

Sample Preparation:

-

Ensure the purified this compound is completely dry.

-

Grind a small amount of the solid into a fine powder.[13]

-

Press the open end of a capillary tube into the powder to load a small amount of the sample.[13]

-

Tap the closed end of the capillary tube on a hard surface to pack the sample tightly to a height of 2-3 mm.[14]

-

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point of 53-60 °C.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[14][15]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal melts and the entire sample is a clear liquid (the completion of melting).

-

The recorded values represent the melting point range.

-

-

Post-Measurement:

-

Allow the apparatus to cool before performing subsequent measurements.

-

Always use a fresh capillary tube for each measurement.

-

Factors Influencing Accuracy

-

Heating Rate: A rapid heating rate is a common source of error, leading to an artificially high and broad melting range.[15]

-

Sample Packing: Improperly packed samples can lead to uneven heat transfer and an inaccurate melting point.

-

Purity: As discussed, impurities are the most significant factor affecting the melting point.[15]

-

Thermometer Calibration: An uncalibrated thermometer will introduce systematic errors.[11]

Advanced Application: Mixed Melting Point Analysis

The mixed melting point technique is a simple yet powerful method for confirming the identity of a compound.[5]

Principle:

If an unknown compound is suspected to be this compound, a small amount of the unknown is mixed with an authentic sample of pure this compound. The melting point of this mixture is then determined.

-

Identical Compounds: If the unknown is indeed this compound, the melting point of the mixture will be sharp and identical to that of the pure compound.[5]

-

Different Compounds: If the unknown is a different compound (even one with a similar melting point), the mixture will be impure, resulting in a depressed and broadened melting point range.[5][13]

Protocol:

-

Thoroughly grind together a 1:1 mixture of the unknown compound and a pure sample of this compound.

-

Determine the melting point of the mixture using the standard capillary method.

-

Compare the melting point of the mixture to that of the pure this compound.

Conclusion

The accurate determination of the melting point of this compound is a critical quality control measure in research and development. By understanding the theoretical underpinnings of melting point depression, employing rigorous purification techniques such as recrystallization, and adhering to a meticulous experimental protocol for melting point determination, researchers can ensure the generation of high-quality, reliable data. The principles and procedures outlined in this guide provide a robust framework for achieving this objective.

References

- 1. Melting-point depression by insoluble impurities: a finite size effect. | Semantic Scholar [semanticscholar.org]

- 2. This compound | C9H11NO | CID 81274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 4. ibchem.com [ibchem.com]

- 5. How Does Mixed Melting Point Work? Confirm Compound Identity With Melting Point Depression - Kintek Solution [kindle-tech.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pharmatimesofficial.com [pharmatimesofficial.com]

- 12. thinksrs.com [thinksrs.com]

- 13. quora.com [quora.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. issr.edu.kh [issr.edu.kh]

An In-Depth Technical Guide to the Spectral Analysis of N-Methyl-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding the Molecular Signature

N-Methyl-2-phenylacetamide, a molecule of significant interest in medicinal chemistry and organic synthesis, possesses a unique structural architecture that dictates its chemical behavior and potential biological activity. Understanding this structure with unequivocal certainty is paramount for its application in research and development. This technical guide provides a comprehensive exploration of the spectral data of this compound, offering a detailed analysis of its mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy profiles. By delving into the nuances of each technique and the interpretation of the resulting data, this document serves as an essential resource for scientists seeking to confirm the identity, purity, and structural characteristics of this compound.

Mass Spectrometry: Unveiling the Molecular Fragmentation Pathway

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A common method for analyzing small organic molecules like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph.

-

Separation: The sample is vaporized and travels through a capillary column, separating it from any impurities.

-

Ionization: The separated this compound molecules enter the ion source of the mass spectrometer, where they are bombarded with a high-energy electron beam (typically 70 eV). This results in the formation of a radical cation, the molecular ion (M•+).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Interpretation and Fragmentation Analysis

The mass spectrum of this compound (C₉H₁₁NO) reveals a molecular ion peak and several key fragment ions that are diagnostic of its structure.[1]

Table 1: Key Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion | Structure of Fragment |

| 149 | [M]•+ (Molecular Ion) | [C₉H₁₁NO]•+ |

| 92 | [C₇H₈]•+ or [C₆H₅CH₂]•+ | Tropylium ion or Benzyl radical cation |

| 91 | [C₇H₇]+ | Tropylium ion |

| 58 | [C₂H₄NO]+ | [CH₂=C(OH)NHCH₃]+ or [CH₃NH=CH₂]+ |

Causality of Fragmentation:

The fragmentation of this compound is driven by the stability of the resulting fragments. The initial ionization removes an electron, most likely from the lone pair on the nitrogen or oxygen atom, or from the π-system of the phenyl ring, to form the molecular ion at m/z 149.

A prominent fragmentation pathway involves the cleavage of the C-C bond between the carbonyl group and the methylene bridge, a common fragmentation for amides. This leads to the formation of the highly stable tropylium ion at m/z 91, a characteristic fragment for compounds containing a benzyl group. The peak at m/z 92 can be attributed to the benzyl radical cation or a rearranged tropylium radical cation. Another significant fragmentation is the McLafferty rearrangement, which can lead to the formation of the ion at m/z 58.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Environment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: ¹H and ¹³C NMR

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) to avoid interference from solvent protons. A reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, techniques like proton noise decoupling are used to simplify the spectrum and enhance sensitivity.

-

Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to generate the NMR spectrum.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a clear signature of its proton environments.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.5 | Broad Singlet | 1H | N-H proton |

| 3.57 | Singlet | 2H | Methylene protons (-CH₂-) |

| 2.75 | Doublet | 3H | Methyl protons (-NHCH₃) |

Interpretation:

-

Aromatic Protons (δ ~7.3 ppm): The complex multiplet in the aromatic region corresponds to the five protons of the phenyl group. The overlapping signals are due to the similar chemical environments of the ortho, meta, and para protons.

-

Amide Proton (δ ~5.5 ppm): The broad singlet is characteristic of an N-H proton. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

Methylene Protons (δ 3.57 ppm): The singlet integrating to two protons is assigned to the methylene group adjacent to the phenyl ring and the carbonyl group.

-

Methyl Protons (δ 2.75 ppm): The doublet integrating to three protons is assigned to the methyl group attached to the nitrogen. The splitting into a doublet is due to coupling with the adjacent N-H proton.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | Carbonyl carbon (C=O) |

| ~135 | Quaternary aromatic carbon (C-ipso) |

| ~129 | Aromatic CH carbons |

| ~128 | Aromatic CH carbons |

| ~127 | Aromatic CH carbons |

| ~44 | Methylene carbon (-CH₂-) |

| ~26 | Methyl carbon (-NCH₃) |

Interpretation:

-

Carbonyl Carbon (δ ~171 ppm): The signal in the downfield region is characteristic of an amide carbonyl carbon.

-

Aromatic Carbons (δ ~127-135 ppm): The signals in this range correspond to the six carbons of the phenyl ring. The quaternary carbon (ipso-carbon) is typically at the lower field end of this range, while the protonated carbons appear as distinct signals.

-

Methylene Carbon (δ ~44 ppm): This signal corresponds to the methylene carbon atom.

-

Methyl Carbon (δ ~26 ppm): The upfield signal is assigned to the methyl carbon attached to the nitrogen.

Caption: Numbering scheme for NMR assignments of this compound.

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology:

-

Sample Preparation: A small amount of solid this compound is typically ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained from a thin film or a solution.

-

Data Acquisition: The sample is placed in the beam of an FTIR spectrometer. The instrument measures the interference pattern of the transmitted infrared radiation.

-

Data Processing: A Fourier transform is applied to the interferogram to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

IR Spectral Analysis

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[1]

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| ~3060, 3030 | C-H Stretch (sp²) | Aromatic |

| ~2930, 2850 | C-H Stretch (sp³) | Methylene and Methyl |

| ~1640 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend (Amide II) | Amide |

| ~1495, 1450 | C=C Stretch | Aromatic Ring |

| ~740, 700 | C-H Bend (out-of-plane) | Monosubstituted Benzene |

Interpretation:

-

N-H Stretching (~3300 cm⁻¹): The strong, sharp band in this region is characteristic of the N-H stretching vibration of a secondary amide.

-

C-H Stretching (~3030-3060 cm⁻¹ and ~2850-2930 cm⁻¹): The weaker bands above 3000 cm⁻¹ are due to the C-H stretching of the aromatic ring, while the bands below 3000 cm⁻¹ correspond to the C-H stretching of the methylene and methyl groups.

-

Amide I Band (C=O Stretching, ~1640 cm⁻¹): This is typically the most intense absorption in the spectrum of an amide and is due to the carbonyl stretching vibration.

-

Amide II Band (N-H Bending, ~1550 cm⁻¹): This band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

-

Aromatic C=C Stretching (~1450-1495 cm⁻¹): These absorptions are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.

-

Aromatic C-H Bending (~700-740 cm⁻¹): The strong bands in this region are due to the out-of-plane C-H bending vibrations of the monosubstituted benzene ring.

Caption: Key IR vibrational modes for this compound.

Conclusion: A Coherent Structural Portrait

The collective evidence from mass spectrometry, ¹H NMR, ¹³C NMR, and infrared spectroscopy provides a comprehensive and self-validating structural confirmation of this compound. Each technique offers a unique and complementary piece of the molecular puzzle. The mass spectrum confirms the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. The ¹H and ¹³C NMR spectra precisely map out the carbon-hydrogen framework, confirming the presence and connectivity of all constituent atoms. Finally, the infrared spectrum identifies the key functional groups, corroborating the overall molecular architecture. This multi-faceted spectral analysis provides the high level of confidence required for the use of this compound in demanding research and development applications.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of N-Methyl-2-phenylacetamide

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Methyl-2-phenylacetamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation, experimental protocols, and the underlying scientific principles.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound (C₉H₁₁NO) is a secondary amide with a molecular weight of 149.19 g/mol .[1][2] Its structure, featuring a phenyl ring, a methylene group, an amide linkage, and a methyl group, presents a distinct pattern in ¹H NMR spectroscopy. Understanding this spectrum is crucial for its identification, purity assessment, and for studying its interactions in various chemical and biological systems. NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of a compound in solution.[3]

Deciphering the ¹H NMR Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum of this compound is characterized by several key signals, each corresponding to a unique set of protons in the molecule. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, and the area under each signal (integration) is proportional to the number of protons it represents.

The partial double bond character of the C-N bond in amides, resulting from the delocalization of the nitrogen lone pair electrons to the carbonyl group, restricts free rotation.[4] This can lead to the observation of distinct signals for substituents on the nitrogen atom if the rotation is slow on the NMR timescale.[4][5]

Below is a detailed breakdown of the expected ¹H NMR spectrum of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |

| Phenyl Protons (C₆H₅) | ~ 7.20 - 7.40 | Multiplet (m) | 5H | Aromatic ring current, electronic effects of the acetamide group. |

| Methylene Protons (CH₂) | ~ 3.60 | Singlet (s) | 2H | Proximity to the electron-withdrawing phenyl and carbonyl groups. |

| N-H Proton (NH) | ~ 5.70 - 8.50 | Broad Singlet (br s) | 1H | Hydrogen bonding, solvent effects, and exchange rate.[6][7] |

| N-Methyl Protons (NCH₃) | ~ 2.80 | Doublet (d) | 3H | Coupling to the N-H proton. |

Detailed Interpretation

-

Phenyl Protons (C₆H₅): The five protons on the phenyl ring typically appear as a complex multiplet in the aromatic region of the spectrum, approximately between 7.20 and 7.40 ppm. The exact chemical shifts and splitting patterns can be influenced by the solvent and the conformational orientation of the phenyl ring relative to the rest of the molecule.

-

Methylene Protons (CH₂): The two protons of the methylene group are situated between the electron-withdrawing phenyl ring and the carbonyl group. This environment deshields them, causing their signal to appear as a singlet around 3.60 ppm. The singlet nature arises from the absence of adjacent, non-equivalent protons to couple with.

-

N-H Proton (NH): The chemical shift of the amide proton is highly variable and sensitive to factors such as solvent, temperature, and concentration due to its involvement in hydrogen bonding.[6][8] It typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange with residual water or other protic species in the solvent. Its chemical shift can range from approximately 5.70 to 8.50 ppm.

-

N-Methyl Protons (NCH₃): The three protons of the N-methyl group are adjacent to the amide nitrogen. They are expected to show a signal around 2.80 ppm. This signal will be split into a doublet due to coupling with the single N-H proton. The observation of this coupling is dependent on the rate of N-H proton exchange; in very pure, dry solvents, this coupling is more likely to be resolved.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a reliable ¹H NMR spectrum requires meticulous sample preparation and the selection of appropriate instrument parameters.[9][10][11]

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-25 mg of this compound.[9]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3][10] The choice of solvent can influence the chemical shifts, particularly for the N-H proton.[12]

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.[11] However, the residual solvent peak can often serve as a secondary reference.[3]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters, including:

-

Pulse Program: A standard one-pulse sequence (e.g., 'zg' on Bruker instruments) is typically used for a ¹H spectrum.[13]

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).[14]

-

Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.[15]

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons, which is crucial for accurate integration.

-

Number of Scans: Co-add multiple scans (e.g., 8 or 16) to improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.[15]

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-